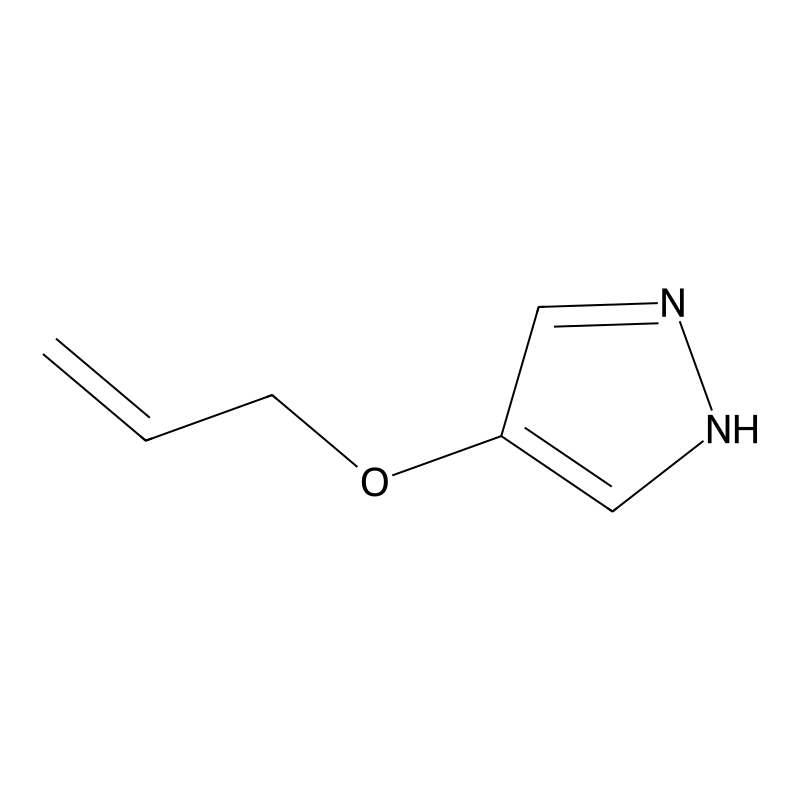

4-Allyloxy-1H-pyrazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Allyloxy-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with an allyloxy group at the fourth position. The pyrazole structure consists of a five-membered ring containing two adjacent nitrogen atoms, which contributes to its unique chemical properties. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its reactivity and ability to form various derivatives.

- Claisen Rearrangement: This reaction involves the migration of the allyloxy group under thermal conditions, leading to the formation of new carbon-carbon bonds and generating various pyrazole derivatives .

- O-Allylation: The hydroxyl group in 4-hydroxy-1H-pyrazoles can be allylated using allyl bromide in the presence of a base, yielding 5-allyl-4-allyloxy-1H-pyrazoles .

- Ring-Closing Metathesis: This reaction utilizes catalysts such as Grubbs' catalyst to facilitate the formation of cyclic compounds from linear precursors, enhancing the structural diversity of pyrazole derivatives .

4-Allyloxy-1H-pyrazole exhibits various biological activities, making it a subject of interest in pharmacology. Its derivatives have shown potential anti-inflammatory, antifungal, and anticancer properties. Studies indicate that certain substitutions on the pyrazole ring can enhance these biological effects, allowing for targeted drug design .

The synthesis of 4-allyloxy-1H-pyrazole can be achieved through several methods:

- Direct Allylation: Starting from 4-hydroxy-1H-pyrazole, allyl bromide can be reacted under basic conditions to yield 4-allyloxy-1H-pyrazole.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly reduce reaction times and improve yields for the formation of this compound from its precursors .

- Claisen Rearrangement: The compound can also be synthesized via Claisen rearrangement of suitable pyrazole precursors under thermal conditions .

The applications of 4-allyloxy-1H-pyrazole extend across various fields:

- Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against diseases such as cancer and infections.

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules.

- Agricultural Chemistry: Certain derivatives may exhibit herbicidal or fungicidal properties, making them candidates for agricultural applications .

Interaction studies have demonstrated that 4-allyloxy-1H-pyrazole can interact with various biological targets, including enzymes and receptors involved in disease pathways. These studies help elucidate its mechanism of action and guide further modifications to enhance efficacy and selectivity in therapeutic applications.

Several compounds share structural similarities with 4-allyloxy-1H-pyrazole, each exhibiting unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 3-Allylpyrazole | Allyl group at the third position | Potentially different biological activity |

| 5-Allylpyrazole | Allyl group at the fifth position | Different reactivity patterns |

| 4-Hydroxy-1H-pyrazole | Hydroxyl group instead of allyloxy | Enhanced solubility and different reactivity |

| 4-Methylpyrazole | Methyl group at the fourth position | Altered electronic properties affecting reactivity |

| 3-Allyloxy-1H-pyrazole | Allyloxy group at the third position | Variations in regioselectivity in reactions |

These compounds illustrate the diversity within the pyrazole family and highlight how modifications can lead to distinct chemical behaviors and biological activities. Each derivative's unique features make them suitable for specific applications in research and industry.

Copper(I) iodide (CuI) has emerged as a pivotal catalyst for direct C–O bond formation in pyrazole systems. A landmark study demonstrated the efficacy of CuI in coupling 4-iodo-1H-pyrazoles with alcohols under microwave irradiation [2]. The optimized conditions employed 20 mol% CuI, 20 mol% 3,4,7,8-tetramethyl-1,10-phenanthroline as a ligand, and potassium tert-butoxide as a base in excess alcohol at 130°C for 1 hour [2]. This protocol achieved moderate-to-high yields (33–76%) with primary linear alcohols such as methanol, ethanol, and n-propanol [2].

Steric effects significantly influenced reactivity, as evidenced by diminished yields with branched alcohols (iso-propanol: 9%, tert-butanol: 0%) and cyclic secondary alcohols (cyclopentanol: 18%, cyclohexanol: 25%) [2]. The reaction exhibited particular efficiency with allyl alcohol, yielding 4-allyloxy-1-tritylpyrazole in 66% yield under standardized conditions [2]. Comparative experiments revealed the superiority of CuI over palladium catalysts, which predominantly produced hydrogenated byproducts [2].

Table 1: Yield Trends in CuI-Catalyzed Alkoxylation of 4-Iodo-1-Tritylpyrazole

| Alcohol Type | Yield (%) |

|---|---|

| Methanol | 61 |

| Ethanol | 76 |

| n-Propanol | 64 |

| iso-Propanol | 9 |

| Allyl Alcohol | 66 |

| Cyclopentanol | 18 |

Ligand Design for Improved Reaction Efficiency

The choice of nitrogen-based ligands proved critical for stabilizing the active copper species and enhancing catalytic turnover. 3,4,7,8-Tetramethyl-1,10-phenanthroline demonstrated superior performance compared to unsubstituted phenanthroline derivatives, likely due to improved electron-donating capacity and steric protection of the metal center [2]. This bidentate ligand facilitated oxidative addition of the C–I bond while promoting transmetallation with alkoxide intermediates [2].

Notably, the ligand’s methyl substituents at the 3,4,7,8 positions created an optimal coordination environment that prevented catalyst deactivation pathways. This design principle was validated by the successful coupling of sterically demanding substrates, including N-allyl-4-iodopyrazoles, which achieved 58–65% yields under modified conditions [2]. Future ligand development efforts may focus on chiral variants to enable asymmetric alkoxylation, though this remains unexplored in current literature.

Regioselectivity Challenges in N- vs. O-Functionalization

Achieving exclusive O-allylation in pyrazole systems necessitates careful control of protecting groups and reaction parameters. The CuI-mediated protocol exhibited complete regioselectivity for C4-alkoxylation when employing N-trityl-protected substrates, as the bulky trityl group effectively blocked competing N-allylation pathways [2]. In contrast, unprotected 4-iodo-1H-pyrazole failed to undergo coupling under identical conditions, underscoring the importance of N-substitution in directing reactivity [2].

Electronic factors further influenced selectivity, with the electron-withdrawing iodine substituent at C4 activating the position for nucleophilic attack. This preference was maintained even in substrates containing unsaturated side chains, as demonstrated by the successful synthesis of 5-(1-propenyl)-4-allyloxy derivatives without competing allyl migration [1] [2]. Kinetic studies suggest that the rate-determining oxidative addition step favors C–I bond activation over N–H bond cleavage, providing a mechanistic basis for the observed regiochemical outcomes [2].

The chemical compound 4-allyloxy-1H-pyrazole serves as a versatile synthetic intermediate in the construction of complex heterocyclic systems. This pyrazole derivative, characterized by an allyloxy substituent at the 4-position of the pyrazole ring, demonstrates remarkable utility in diverse synthetic methodologies for heterocyclic compound synthesis [1] [2]. The presence of both the reactive allyl group and the electron-rich pyrazole core provides multiple reaction pathways for the formation of fused heterocyclic architectures.

Construction of Oxepino[3,2-c]Pyrazole Systems

The construction of oxepino[3,2-c]pyrazole systems represents a significant application of 4-allyloxy-1H-pyrazole in heterocyclic chemistry. These seven-membered oxygen-containing fused pyrazole systems are synthesized through intramolecular dehydrogenative cyclization processes [3] [4].

The synthesis of chromeno[2,3-c]pyrazol-4(1H)-ones from 5-aryloxy-4-formyl-1H-pyrazoles has been achieved using a metal-free approach employing classical ionic liquids as promoters and water as the sole solvent [3]. This environmentally benign methodology utilizes tert-butyl hydroperoxide as the oxidant without additional catalysts or additives. The reaction proceeds through intramolecular dehydrogenative coupling of aldehydic carbon-hydrogen bonds with aromatic carbon-hydrogen bonds, yielding the desired oxepino-fused products in moderate to good yields ranging from 43 to 78 percent [3].

The reaction mechanism involves the generation of tert-butoxyl radicals promoted by ionic liquids, which abstract aldehyde hydrogen atoms to form acyl radicals. These radicals subsequently add to the aryloxy unit, producing intermediate radicals that undergo single-electron-transfer processes. The formed hydroxyl anion acts as a proton abstractor, facilitating the formation of the annulated product [3].

Substrate scope investigations demonstrate that aryloxy groups bearing electron-withdrawing substituents generally exhibit higher reactivity compared to those with electron-donating groups, resulting in relatively higher yields. The reaction tolerates diverse functional groups and proceeds efficiently at gram-scale under standard conditions [3].

Dihydrooxepino-Pyrazole Derivatives via Tandem Rearrangement-Ring Closing Metathesis

The synthesis of dihydrooxepino-pyrazole derivatives through tandem Claisen rearrangement and ring-closing metathesis represents a powerful synthetic strategy utilizing 4-allyloxy-1H-pyrazoles as starting materials [1] [2] [5].

The methodology involves the initial Claisen rearrangement of 4-allyloxy-1H-pyrazoles under thermal conditions, typically conducted at temperatures ranging from 140 to 160 degrees Celsius. This rearrangement produces 5-allyl-4-hydroxy-1H-pyrazoles as intermediates [1] [2]. The rearrangement proceeds with excellent regioselectivity, with the allyl group migrating to the 5-position of the pyrazole ring.

Following the Claisen rearrangement, the resulting 5-allyl-4-hydroxy-1H-pyrazoles undergo further O-allylation to generate 5-allyl-4-allyloxy-1H-pyrazoles, which serve as suitable substrates for ring-closing metathesis [1]. The ring-closing metathesis reaction employs Grubbs second-generation catalyst and proceeds efficiently at room temperature within three hours, affording the predicted dihydrooxepino[3,2-c]pyrazole products [1].

The tandem sequence demonstrates remarkable efficiency, with overall yields ranging from 70 to 95 percent for the complete transformation [1]. The reaction conditions can be optimized using microwave heating at 140 degrees Celsius, which significantly reduces reaction times to approximately ten minutes, although this may result in mixtures of isomeric products due to double bond rearrangement [1].

| Reaction Parameter | Optimized Conditions |

|---|---|

| Claisen Rearrangement Temperature | 140-160°C |

| Ring-Closing Metathesis Catalyst | Grubbs 2nd Generation |

| RCM Reaction Time | 3 hours (room temperature) |

| Microwave-Assisted Time | 10 minutes (140°C) |

| Overall Yield Range | 70-95% |

Synthesis of Withasomnine Homologs

The synthesis of withasomnine homologs represents one of the most significant applications of 4-allyloxy-1H-pyrazole in natural product synthesis. Withasomnine, a pyrazole alkaloid isolated from Withania somnifera, possesses a unique 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole framework and exhibits cyclooxygenase inhibitory activities [6] [7] [8].

The key steps in the synthesis include the preparation of 4-hydroxy-1H-pyrazoles through alkaline hydrolysis of Baeyer-Villiger oxidation products from 4-formylpyrazoles. These hydroxypyrazoles are subsequently converted to 4-allyloxy-1H-pyrazoles through O-allylation reactions using appropriate allyl halides under basic conditions [6] [2].

The regioselective Claisen rearrangement of 4-allyloxy-1H-pyrazoles proceeds under thermal conditions, typically requiring microwave heating to achieve optimal results. The rearrangement produces 5-allyl-4-hydroxy-1H-pyrazoles with excellent regioselectivity [6].

The final step involves Suzuki-Miyaura coupling of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl trifluoromethanesulfonate intermediates with various arylboronic acids. This coupling reaction enables the introduction of diverse aromatic substituents, facilitating the synthesis of natural withasomnines and their non-natural analogs [6] [7].

| Synthetic Parameter | Withasomnine Synthesis |

|---|---|

| Starting Materials | 4-allyloxy-1H-pyrazoles |

| Key Reaction | Claisen Rearrangement |

| Coupling Method | Suzuki-Miyaura |

| Final Step Yields | 50-92% |

| Total Steps | 3-6 steps |

| Target Framework | 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole |

The biological evaluation of synthesized withasomnine derivatives demonstrates significant cyclooxygenase-1 and cyclooxygenase-2 inhibitory activities, with some analogs showing enhanced potency compared to the natural product [6]. The synthetic methodology enables rapid access to diverse structural variants, facilitating structure-activity relationship studies and the development of improved therapeutic agents.